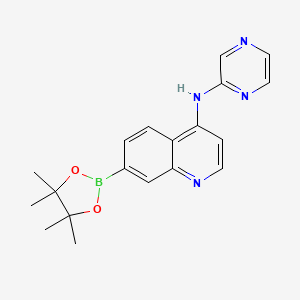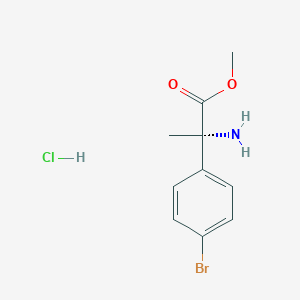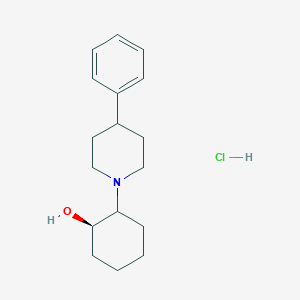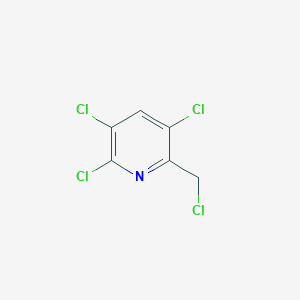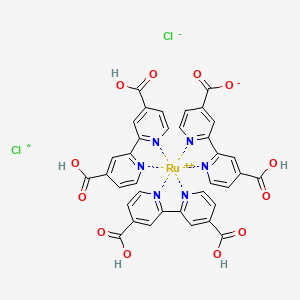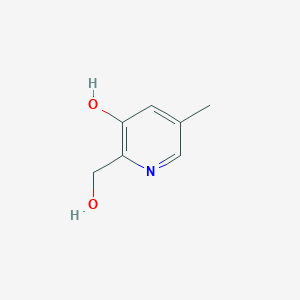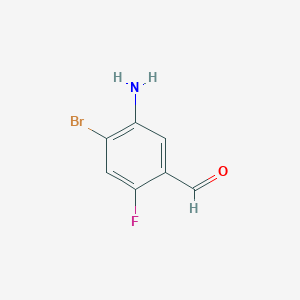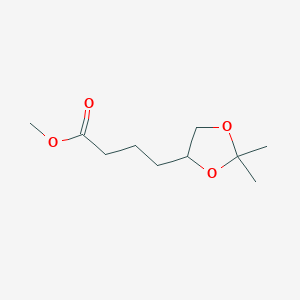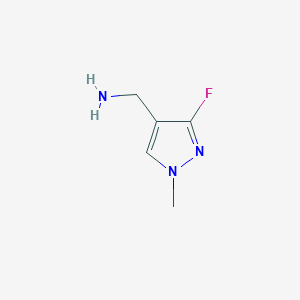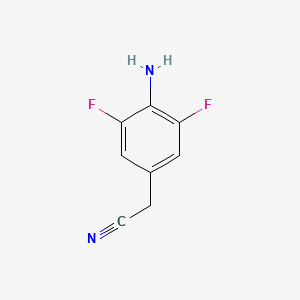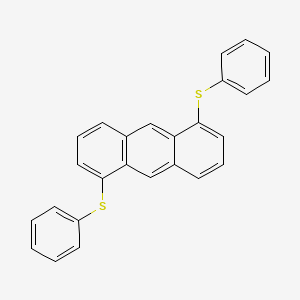
1,5-Bis(phenylsulfanyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(phenylsulfanyl)anthracene: is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of phenylsulfanyl groups at the 1 and 5 positions of the anthracene core modifies its chemical and physical properties, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Bis(phenylsulfanyl)anthracene can be synthesized through a multi-step process involving the introduction of phenylsulfanyl groups to the anthracene core. One common method involves the reaction of 1,5-dichloroanthracene with thiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Bis(phenylsulfanyl)anthracene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol, potassium carbonate, dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Anthracene derivatives without phenylsulfanyl groups.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Bis(phenylsulfanyl)anthracene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-bis(phenylsulfanyl)anthracene and its derivatives involves interactions with various molecular targets and pathways:
Comparación Con Compuestos Similares
1,5-Bis(phenylsulfanyl)anthracene-9,10-dione: This compound has similar structural features but includes additional carbonyl groups at the 9 and 10 positions, which can alter its reactivity and applications.
1,4-Bis(phenylsulfanyl)anthracene:
Uniqueness: this compound is unique due to the specific positioning of the phenylsulfanyl groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
Propiedades
Número CAS |
116205-50-6 |
|---|---|
Fórmula molecular |
C26H18S2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
1,5-bis(phenylsulfanyl)anthracene |
InChI |
InChI=1S/C26H18S2/c1-3-11-21(12-4-1)27-25-15-7-9-19-18-24-20(17-23(19)25)10-8-16-26(24)28-22-13-5-2-6-14-22/h1-18H |
Clave InChI |
DHJKUGBFTGIUGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC3=CC4=C(C=CC=C4SC5=CC=CC=C5)C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


